3-Butyl-6-phenyl-1,3-oxazinan-2-one
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Overview
Description
3-Butyl-6-phenyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-phenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1-propanol derivatives with ethylene carbonate in the presence of a catalyst like triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, forming the six-membered oxazinanone ring .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing ethylene carbonate as both solvent and reagent, enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-phenyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazinanone oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazinanones, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyl-6-phenyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their anti-inflammatory and analgesic properties.
Industry: Used in the synthesis of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 3-Butyl-6-phenyl-1,3-oxazinan-2-one exerts its effects involves interactions with various molecular targets. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-6-methyl-1,3-oxazinan-2-one
- 3-Butyl-6-ethyl-1,3-oxazinan-2-one
- 3-Butyl-6-isopropyl-1,3-oxazinan-2-one
Uniqueness
3-Butyl-6-phenyl-1,3-oxazinan-2-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Properties
CAS No. |
127704-15-8 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-butyl-6-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-10-15-11-9-13(17-14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
GRECCVMRDXUVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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